molecular formula C16H16O6 B15364779 4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B15364779
M. Wt: 304.29 g/mol
InChI Key: DVMOYFLANXQVCR-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester (CAT: B15364779) is a high-purity naphthalene-derived ester compound with a molecular formula of C16H16O6 and a molecular weight of 304.29 g/mol . It is characterized by three key substituents: an acetyloxy group (OAc) at position 4, methoxy groups (OCH₃) at positions 7 and 8, and a methyl ester at the carboxylic acid moiety (position 2) . This structural configuration makes it a valuable intermediate in scientific research. Its properties are inferred through comparison with analogous naphthalenecarboxylic acid derivatives documented in the literature . Researchers utilize this compound across multiple disciplines. In chemistry, it serves as a key intermediate in the synthesis of more complex organic molecules . In biology and medicine, it is studied for its potential biological activity and interactions with specific molecular targets, and is investigated for its therapeutic potential in treating various diseases . The acetyloxy and methoxy groups are understood to play a crucial role in its biological activity, influencing its binding affinity and specificity towards certain receptors or enzymes . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O6/c1-9(17)22-14-8-10(16(18)21-4)7-12-11(14)5-6-13(19-2)15(12)20-3/h5-8H,1-4H3

InChI Key

DVMOYFLANXQVCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, methyl ester typically involves multiple steps, starting with the naphthalene ring as the core structure. The compound can be synthesized through a series of reactions, including acylation, methylation, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted naphthalene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetoxy and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards certain receptors or enzymes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Storage Conditions Key Applications
8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester (127265-99-0) 8-Cl, 4-OH, 2-COOCH₃ C₁₂H₉ClO₃ 236.65 Not specified Synthetic intermediates
Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (137932-77-5) 4-OH, 8-OCH₃, 5-CH₃, 2-COOCH₂CH₃ C₁₅H₁₆O₄ 260.29 -20°C Fine chemicals, research reagents
4-(Acetyloxy)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid methyl ester (144003-45-2) 4-OAc, 8-OCH₂C₆H₅, 2-COOCH₃ C₂₁H₁₈O₅ 350.36 Not specified Specialty synthesis
4,5-Bis(acetyloxy)-8-methoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester 4-OAc, 5-OAc, 8-OCH₃, 6-CH₃, 2-COOCH₃ Not provided Not provided Not specified Pharmaceutical intermediates
Target compound (hypothetical) 4-OAc, 7-OCH₃, 8-OCH₃, 2-COOCH₃ C₁₈H₁₈O₇* ~358.33* Likely -20°C† Research standards, drug design

*Estimated based on substituent contributions.
†Inferred from stability trends in analogs like .

Substituent-Driven Property Variations

Lipophilicity and Solubility :

  • The target compound’s 7,8-dimethoxy groups enhance lipophilicity compared to hydroxylated analogs (e.g., 8-chloro-4-hydroxy derivative ). However, the 4-OAc group introduces moderate polarity, balancing solubility in organic solvents.
  • Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate shows lower molar mass (260.29 g/mol) due to fewer substituents, suggesting higher aqueous solubility than the target compound.

Stability and Storage :

  • Compounds with hydroxyl groups (e.g., 4-hydroxy in ) often require low-temperature storage (-20°C) to prevent degradation, whereas methoxy or acetyloxy derivatives (e.g., ) may exhibit greater stability at ambient conditions.

Synthetic Utility :

  • The OAc group in the target compound and analogs (e.g., ) serves as a protective group for hydroxyls, enabling selective deprotection in multi-step syntheses.
  • Halogenated derivatives (e.g., 8-Cl in ) are pivotal in cross-coupling reactions, a feature absent in the target compound.

Q & A

What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with a naphthalenecarboxylic acid backbone. Key steps include:

  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol under reflux (e.g., using thionyl chloride as a catalyst) .
  • Acetylation and Methoxylation : Introduction of acetyloxy and methoxy groups via nucleophilic substitution or protection/deprotection strategies. For example, acetylation may use acetic anhydride in pyridine, while methoxy groups are introduced using methyl iodide and silver oxide .
  • Optimization : Yield (typically 50–70%) depends on temperature control (60–100°C), anhydrous conditions, and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions). Purity is enhanced via TLC monitoring (hexane:EtOAc gradients) and column chromatography .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR : Critical for confirming substituent positions. Key signals include:
    • Acetyloxy group : δ ~2.3 ppm (singlet, 3H for CH₃CO) in 1H NMR; δ ~170 ppm (carbonyl) in 13C NMR.
    • Methoxy groups : δ ~3.8–4.0 ppm (singlets) in 1H NMR; δ ~55–60 ppm in 13C NMR.
    • Naphthalene protons : Distinct aromatic splitting patterns (δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹; acetyl C=O at ~1765 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 348.12 for C₁₈H₂₀O₇) .

How can solubility characteristics be leveraged to optimize purification, and what solvent systems are effective?

  • Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DCM, chloroform) and sparingly soluble in hexane.
  • Purification :
    • Column Chromatography : Use silica gel with gradients of hexane:EtOAc (4:1 to 1:1) to separate acetylated/methoxylated byproducts .
    • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to temperature-dependent solubility .

How can researchers resolve contradictions in spectral data, particularly regioisomeric impurities?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to distinguish between regioisomers (e.g., 7,8-dimethoxy vs. 6,8-dimethoxy substitution) .
  • HPLC-MS : Detects impurities at low concentrations (e.g., <1%) using C18 columns and acetonitrile/water mobile phases. Adjust gradient elution to resolve co-eluting isomers .
  • Control Reactions : Synthesize and characterize regioisomeric standards for direct spectral comparison .

What in vitro assays are suitable for evaluating biological activity, and how should stability under assay conditions be addressed?

  • Assays :
    • Enzyme Inhibition : Test against kinases or esterases using fluorogenic substrates. IC₅₀ values indicate potency .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with 48–72 hr exposure .
  • Stability :
    • Pre-incubate the compound in assay buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Ester hydrolysis can be mitigated by adding esterase inhibitors (e.g., PMSF) .

How does the substitution pattern influence bioactivity, and what computational methods predict structure-activity relationships (SAR)?

  • Substitution Effects :
    • Acetyloxy groups enhance lipophilicity and membrane permeability, while methoxy groups influence hydrogen bonding with targets .
  • Computational Approaches :
    • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives with optimal binding affinities .
    • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic modifications .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Reactivity : Electron-withdrawing acetyloxy groups activate the naphthalene ring toward nucleophilic attack at specific positions (e.g., para to the ester group).
  • Mechanistic Probes :
    • Kinetic Studies : Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., using NaN₃ in DMF).
    • Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track substitution pathways via MS .

What strategies mitigate byproduct formation during large-scale synthesis?

  • Byproduct Sources :
    • Over-acetylation : Controlled stoichiometry (1.1 eq acetylating agent) and low temperatures (0–5°C) minimize diacetylated impurities .
    • Oxidation : Use inert atmospheres (N₂/Ar) to prevent naphthalene ring oxidation during methoxylation .
  • Process Optimization :
    • Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing side reactions .

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